1H-Indole-2-acetonitrile, 3-methyl-
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Overview
Description
2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE typically involves the reaction of indole derivatives with nitrile-containing reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired indole derivative.
Industrial Production Methods
Industrial production methods for indole derivatives often involve multicomponent reactions and the use of catalysts to enhance yield and selectivity. For example, the use of N-alkylanilines in excess can prevent the formation of bis(indolyl)alkanes, ensuring the production of the desired indole derivative .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinones and other oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and hydrogen gas.
Catalysts: Such as palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the biological context and the specific
Properties
CAS No. |
54124-41-3 |
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Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(3-methyl-1H-indol-2-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5,13H,6H2,1H3 |
InChI Key |
BHUMNAFIICHYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CC#N |
Origin of Product |
United States |
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